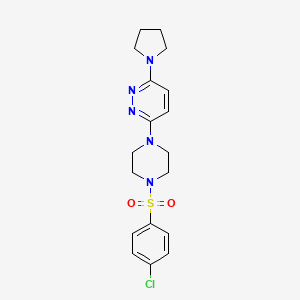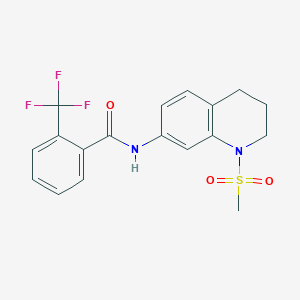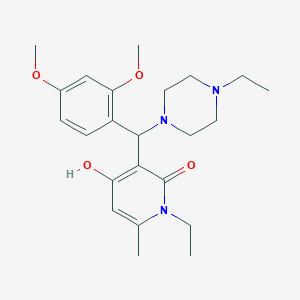
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cloro-4-metoxifenil)-2-(piridin-2-il)quinolina-4-carboxamida es un compuesto orgánico sintético que pertenece a la clase de los derivados de la quinolina. Este compuesto se caracteriza por su estructura compleja, que incluye un núcleo de quinolina, un anillo de piridina y un grupo carboxamida. Es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3-cloro-4-metoxifenil)-2-(piridin-2-il)quinolina-4-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar mediante la reacción de Pfitzinger, que involucra la condensación de un derivado de isatina con un aldehído aromático en presencia de una base.
Introducción del Anillo de Piridina: El anillo de piridina se puede introducir a través de una reacción de acoplamiento de Suzuki, donde un derivado de ácido borónico de piridina se acopla con un intermedio de quinolina halogenado.
Adición del Grupo Carboxamida: El grupo carboxamida se introduce a través de una reacción de amidación, donde el derivado de quinolina se hace reaccionar con una amina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como el uso de reactivos y disolventes más rentables.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo, lo que lleva a la formación de un derivado hidroxilado.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carboxamida, convirtiéndolo en una amina.
Sustitución: El grupo cloro en el anillo fenilo se puede sustituir con varios nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como la azida de sodio (NaN₃) o la tiourea en condiciones suaves.
Productos Principales
Oxidación: Derivados hidroxilados.
Reducción: Derivados de amina.
Sustitución: Varios derivados de fenilo sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(3-cloro-4-metoxifenil)-2-(piridin-2-il)quinolina-4-carboxamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su potencial como inhibidor de ciertas enzimas o receptores.
Medicina: Se investiga su potencial efecto terapéutico, incluidas las propiedades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de N-(3-cloro-4-metoxifenil)-2-(piridin-2-il)quinolina-4-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación enzimática. En el caso de la interacción del receptor, puede actuar como agonista o antagonista, modulando la actividad del receptor y las vías de señalización descendentes.
Comparación Con Compuestos Similares
Compuestos Similares
N-(3-cloro-4-metoxifenil)-2-(piridin-2-il)quinolina-4-carboxamida: se puede comparar con otros derivados de la quinolina como:
Unicidad
La singularidad de N-(3-cloro-4-metoxifenil)-2-(piridin-2-il)quinolina-4-carboxamida radica en su patrón específico de sustitución, que puede conferir distintas actividades biológicas y selectividad hacia ciertos objetivos moleculares. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C22H16ClN3O2 |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-21-10-9-14(12-17(21)23)25-22(27)16-13-20(19-8-4-5-11-24-19)26-18-7-3-2-6-15(16)18/h2-13H,1H3,(H,25,27) |
Clave InChI |
NXOSQBZBJDRBDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261363.png)
![N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261364.png)

![N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261377.png)
![2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11261390.png)
![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B11261406.png)

![2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11261416.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11261426.png)
![1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-cyclohexylpiperazine](/img/structure/B11261430.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B11261433.png)
![N-(furan-2-ylmethyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11261443.png)

